硫辛酸钠

描述

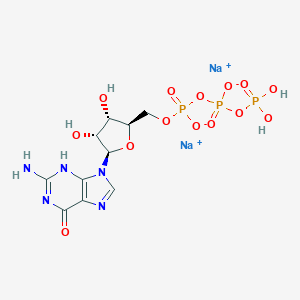

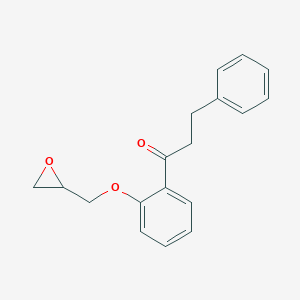

Sodium thioctate is a small molecule of biological origin . It is also known as Sodium Lipoate . The molecular formula of Sodium thioctate is C8H13NaO2S2 .

Synthesis Analysis

Sodium thioctate can self-assemble into primary linear polymers at high concentrations by dynamic covalent ring-opening-polymerization . This process is combined with an evaporation-induced interfacial confinement effect .Molecular Structure Analysis

The molecular structure of Sodium thioctate is complex and involves a hierarchical self-assembly process . This process results in a layered structure with long-range order at both macroscopic and molecular scales .科学研究应用

Comprehensive Analysis of Sodium Thioctate Applications

Sodium thioctate, known for its dynamic covalent chemistry, has been the subject of various scientific research applications. Below is a detailed analysis of six distinct applications, each within its own dedicated section.

Supramolecular Network Assembly: Sodium thioctate has been utilized to assemble a supramolecular network with high structural order and dynamic functions. By leveraging the dynamic covalent ring-opening-polymerization of sodium thioctate and an evaporation-induced interfacial confinement effect, researchers have directed the hierarchical self-assembly of this molecule into a layered structure with long-range order . This structure can bind water molecules as structural water, which acts as an interlayer lubricant, modulating properties like mechanical performance, self-healing capability, and actuating function .

Green Synthesis of Hydrogels: A green method for preparing thioctic acid hydrogel at room temperature has been developed, which is significant in the age of the energy crisis. This method uses tannic acid as a cross-linking agent, allowing for the synthesis of TA hydrogels at room temperature, which is more energy-efficient compared to the traditional method requiring higher temperatures .

Antioxidant Activity: Sodium thioctate exhibits potent antioxidant activity. It can directly scavenge free radicals and regenerate other antioxidants like vitamin C and glutathione. This property is crucial for protecting cells from oxidative damage and has implications for therapeutic applications.

Self-Healing Materials: The supramolecular layers formed by sodium thioctate’s self-assembly possess self-healing capabilities. This is due to the dynamic nature of the polymeric network, which can degrade into monomers and reform via a water-mediated route, exhibiting full recyclability .

Mechanical Performance Tuning: The mechanical properties of materials assembled using sodium thioctate can be tuned by manipulating the interlayer structural water. This allows for the creation of materials with desired mechanical characteristics for specific applications .

Actuating Function: Sodium thioctate-based supramolecular networks exhibit actuating functions, which can be harnessed for developing smart materials that respond to environmental stimuli .

安全和危害

作用机制

Target of Action

Sodium thioctate, also known as sodium thiosulfate, is a sulfur donor used sequentially with sodium nitrite for the reversal of life-threatening acute cyanide poisoning . Its primary target is cytochrome a3 , a component of the cytochrome c oxidase complex in mitochondria .

Mode of Action

When administered with sodium nitrate, sodium thioctate acts as an antidote for the treatment of acute cyanide poisoning . Cyanide has a high affinity for cytochrome a3. By binding and inhibiting cytochrome a3, cyanide prevents cells from using oxygen . Sodium thioctate serves as a sulfur donor in rhodanese-catalyzed formation of thiocyanate, which is much less toxic than cyanide .

Biochemical Pathways

The biochemical pathway primarily affected by sodium thioctate is the rhodanese-catalyzed formation of thiocyanate . This pathway is crucial in the detoxification of cyanide, transforming it into a less toxic compound that can be safely excreted from the body .

Pharmacokinetics

Sodium thioctate is rapidly degraded in the stomach; therefore, it is normally administered through other routes, such as intravenous or topical . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sodium thioctate and their impact on bioavailability are still under investigation.

Result of Action

The primary result of sodium thioctate’s action is the detoxification of cyanide, thereby reversing life-threatening acute cyanide poisoning . It is also used to reduce the risk of ototoxicity associated with cisplatin .

Action Environment

The action of sodium thioctate can be influenced by environmental factors. For instance, it is relatively stable under normal conditions, but it may decompose under high temperatures . Therefore, it should be stored in a cool, dry place away from direct sunlight .

属性

IUPAC Name |

sodium;5-(dithiolan-3-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2.Na/c9-8(10)4-2-1-3-7-5-6-11-12-7;/h7H,1-6H2,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDFBRWLHZIIQX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NaO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945870 | |

| Record name | Sodium 5-(1,2-dithiolan-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium thioctate | |

CAS RN |

2319-84-8 | |

| Record name | Thioctic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 5-(1,2-dithiolan-3-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dithiolane-3-pentanoic acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM THIOCTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9R2WBJ3BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B22708.png)

![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)

![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)